Methyl 2-chloro-4-sulfamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-4-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBCUBHRVSIRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190947-65-9 | |
| Record name | methyl 2-chloro-4-sulfamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Methyl 2 Chloro 4 Sulfamoylbenzoate
Advanced Synthetic Strategies for Methyl 2-chloro-4-sulfamoylbenzoate and its Precursors
The synthesis of this compound is a multi-step process that begins with appropriately substituted benzoic acid precursors. The strategic introduction of chloro and sulfamoyl groups, followed by esterification, is key to obtaining the target molecule.
Design and Preparation of Halogenated Benzoic Acid Intermediates
The primary starting material for the synthesis of this compound is typically a halogenated benzoic acid. A common precursor is 2,4-dichlorobenzoic acid. gpatindia.com This intermediate is commercially available but can also be synthesized through various halogenation techniques applied to benzoic acid. Another approach involves the oxidation of the corresponding substituted toluene. For instance, 2-chloro-4-(methylsulfonyl)toluene can be oxidized to 2-chloro-4-(methylsulfonyl)benzoic acid. nih.govgoogle.com
An alternative route to a key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, starts from 2,4-dichloro-trichloromethyl benzene (B151609). This compound is reacted with chlorosulfonic acid in the presence of a catalyst. google.comchegg.com
Regioselective Functionalization of the Aromatic Ring (e.g., Chlorination and Sulfamoylation Pathways)
The precise placement of the chloro and sulfamoyl groups on the benzoic acid ring is crucial for the desired reactivity and biological activity of the final products. The synthesis of the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, demonstrates this regioselectivity.
Starting from 2,4-dichlorobenzoic acid, a chlorosulfonylation reaction is carried out using chlorosulfonic acid. gpatindia.comgoogle.com This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the ring. The directing effects of the existing chloro and carboxyl groups guide the incoming chlorosulfonyl group primarily to the 5-position. Following chlorosulfonylation, the resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is subjected to ammonolysis, where treatment with ammonia (B1221849) replaces the chlorine of the sulfonyl chloride group with an amino group, forming the sulfamoyl group (-SO₂NH₂). gpatindia.comgoogle.com
A typical procedure for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid involves:
Sulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid, using a catalyst such as sodium sulfate, in a solvent like N-methylpyrrolidone (NMP). The reaction mixture is heated to facilitate the reaction. gpatindia.compatsnap.com
Ammonification: The intermediate 2,4-dichloro-5-carboxybenzenesulfonyl chloride is then reacted with aqueous ammonia, typically at low temperatures, to form 2,4-dichloro-5-sulfamoylbenzoic acid. gpatindia.compatsnap.com
Esterification Protocols for the Methyl Benzoate (B1203000) Moiety
The final step in the synthesis of this compound is the esterification of the carboxylic acid group. A standard method for this transformation is the Fischer-Speier esterification. This involves reacting the carboxylic acid (2-chloro-4-sulfamoylbenzoic acid or its halogenated precursors) with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. tcu.edu
An alternative protocol involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. nih.gov This method is particularly useful when the starting material is a substituted benzamide, which can be converted to the methyl ester in a one-pot reaction with thionyl chloride and methanol. nih.gov
| Esterification Protocol | Reagents | General Conditions | Reference |
| Fischer-Speier Esterification | Methanol, Concentrated Sulfuric Acid | Reflux | tcu.edu |
| Acyl Chloride Formation | Thionyl Chloride, then Methanol | Varies, often reflux | nih.gov |
Derivatization Approaches from Dihalo-Sulfamoylbenzoate Scaffolds via Nucleophilic Aromatic Substitution
Methyl 2,4-dihalo-5-sulfamoylbenzoates serve as versatile scaffolds for creating a library of derivatives through nucleophilic aromatic substitution (SNA_r). The two halogen atoms on the aromatic ring exhibit different reactivities, allowing for regioselective substitution.
Studies on methyl 2,4-dihalo-5-sulfamoyl-benzoates (where halo can be chloro or bromo) have shown that the halogen at the 4-position (para to the sulfamoyl group) is generally more susceptible to nucleophilic attack than the halogen at the 2-position. nih.gov However, the regioselectivity can be influenced by the nature of the nucleophile.
Reactions with various thiols in dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534) (TEA) at 60°C have been investigated. nih.gov The reactivity of the thiols was found to decrease in the order: phenyl ≥ naphthyl > benzyl (B1604629) > ethylphenyl > cyclohexyl ≥ cyclododecyl. nih.gov With aromatic thiols, the 2-substituted product was predominantly formed, while with other thiols, the 4-substituted product was the major isomer. nih.gov In the case of the bulky dodecylthiol, only the 4-substituted isomer was observed. nih.gov
Chemical Reactivity and Derivative Synthesis of this compound
The chemical reactivity of this compound is primarily centered around the nucleophilic substitution of the chlorine atom at the 2-position. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with potential therapeutic applications.
Nucleophilic Substitution Reactions at the Chlorinated Position and Derivative Formation
The chlorine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing sulfamoyl and methyl ester groups. This allows for reactions with a variety of nucleophiles, including amines and thiols.
A prominent example of this reactivity is in the synthesis of the diuretic drug Furosemide. In this synthesis, 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with furfurylamine (B118560). The amino group of furfurylamine displaces the chlorine atom at the 2-position to yield Furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid). gpatindia.comchegg.comgoogle.com This reaction proceeds via a Meisenheimer complex intermediate. chegg.com
Similarly, other primary and secondary amines can be used to generate a range of N-substituted derivatives. For instance, reactions with 3-chlorobenzylamine (B151487) and 2-ethoxyethylamine (B85609) have been reported to yield the corresponding 2-amino-substituted benzoic acid derivatives after hydrolysis of the nitrile or ester group. google.com
The reaction with thiol nucleophiles, as mentioned previously, also leads to the formation of a variety of thioether derivatives. For example, the reaction of methyl 2,4-dichloro-5-sulfamoyl-benzoate with cyclohexylthiol can yield methyl 2-chloro-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate. nih.govnih.gov
Recent research has also explored the synthesis of oxime ester derivatives from 2,4-dichloro-5-sulfamoylbenzoic acid, highlighting the versatility of this scaffold for creating novel compounds with potential as carbonic anhydrase inhibitors. google.com
Below is an interactive table summarizing some of the derivatives synthesized from this compound and its precursors.
| Precursor | Nucleophile | Resulting Derivative | Reference |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Furfurylamine | Furosemide | gpatindia.comchegg.comgoogle.com |
| 2,4-dichloro-5-sulfamoylbenzonitrile | 3-Chlorobenzylamine | 2-chloro-4-(3-chlorobenzylamino)-5-sulfamoylbenzoic acid | google.com |
| 2,4-dichloro-5-sulfamoylbenzonitrile | 2-Ethoxyethylamine | 2-chloro-4-(2-ethoxyethylamino)-5-sulfamoylbenzoic acid | google.com |
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Cyclohexylthiol | Methyl 2-chloro-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate | nih.govnih.gov |
| 2,4-dichloro-5-sulfamoylbenzoic acid | N-Boc-hydroxylamine | Oxime ester derivatives | google.com |
Hydrolysis of the Methyl Ester Group: Mechanistic and Kinetic Investigations
The hydrolysis of the methyl ester group in benzoate derivatives can be achieved under acidic or basic conditions, yielding the corresponding carboxylic acid. evitachem.com The kinetics of ester hydrolysis are typically studied under pseudo-first-order conditions, where one reactant is in large excess. chemrxiv.org
Mechanism:
Under basic conditions, the hydrolysis of a methyl ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (CH3O-) as a leaving group and forming the carboxylate salt. The final step involves protonation of the carboxylate to yield the carboxylic acid.
Kinetic Studies:
Kinetic investigations of ester hydrolysis often involve monitoring the reaction progress over time at a constant temperature. youtube.com For instance, the alkaline hydrolysis of various organic esters has been shown to follow second-order kinetics—first-order with respect to both the ester and the hydroxide ion. chemrxiv.org By keeping the concentration of the hydroxide ion in large excess, the reaction can be treated as a pseudo-first-order reaction. chemrxiv.org The rate of hydrolysis is influenced by the substituents on the benzene ring; electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack. chemrxiv.org
A study on the hydrolysis of methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate revealed that the pseudo-first-order rate constant's dependence on hydroxide ion concentration suggests the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net The rate constants for the hydrolysis of various esters can be used to construct a Brønsted plot, which relates the reaction rate to the acidity of the reacting species. researchgate.net
Detailed kinetic data for the hydrolysis of this compound itself is not extensively available in the provided search results. However, general principles of ester hydrolysis kinetics can be applied. The table below illustrates typical data obtained from a kinetic experiment of ester hydrolysis.
Table 1: Illustrative Kinetic Data for Ester Hydrolysis
| Time (min) | Concentration of Ester (M) |
| 0 | 0.100 |
| 10 | 0.085 |
| 20 | 0.072 |
| 30 | 0.061 |
| 40 | 0.052 |
| 50 | 0.044 |
Transformations Involving the Sulfamoyl Moiety (e.g., Reduction, Alkylation Reactions)
The sulfamoyl group (-SO2NH2) is a key functional group that can undergo various chemical transformations.
Reduction:
The reduction of sulfamoyl chlorides to access aliphatic sulfonamides has been demonstrated. acs.org While single electron reduction is challenging for sulfamoyl chlorides, they can be activated by chlorine-atom abstraction using a silyl (B83357) radical. acs.org This allows for the hydrosulfamoylation of alkenes. acs.org
Alkylation and Arylation:
The nitrogen atom of the sulfonamide can be alkylated or arylated. For instance, N-arylation of sulfonamides can be achieved using copper acetate (B1210297) and triethylamine to mediate the coupling of arylboronic acids to solid-supported sulfonamides. nih.gov This method provides a route to N-arylsulfonamides. nih.gov Additionally, the transformation of the sulfonamide skeleton can be a convenient method for constructing a library of pharmacophore-containing molecules for drug discovery. rsc.org
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first converting the corresponding carboxylic acid to an acyl chloride, which was then reacted with various amines to form the desired N-substituted benzamides. nih.gov This highlights the reactivity of the carboxyl group in the presence of the sulfamoyl moiety.
Table 2: Examples of Transformations of the Sulfamoyl Group
| Reaction Type | Reagents | Product Type |
| Hydrosulfamoylation of Alkenes | Tris(trimethylsilyl)silane, Photocatalyst (Eosin Y) | Aliphatic Sulfonamides |
| N-Arylation | Arylboronic acids, Copper acetate, Triethylamine | N-Arylsulfonamides |
| Amide Formation (from corresponding acyl chloride) | Anilines/Amines | N-(Alkyl/Aryl)benzamides |
Selective Oxidation Reactions for Sulfanyl (B85325) Precursors to Sulfonyl Derivatives
The synthesis of sulfonyl derivatives often involves the oxidation of a corresponding sulfanyl (-S-) or sulfinyl (-SO-) precursor. In the context of this compound, a related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, can be synthesized from a sulfanyl precursor.
The synthesis of 2-chloro-4-methylsulfonylbenzoic acid has been achieved by the oxidation of 2-chloro-4-methylsulfonyltoluene. google.comgoogle.com The oxidation can be carried out using nitric acid at elevated temperatures. google.com Due to the strong electron-withdrawing effects of the ortho-chloro and para-methylsulfonyl groups, the oxidation can be challenging. google.com Other reported oxidation methods include the use of sodium hypochlorite (B82951) and air oxidation. google.com
In a different synthetic approach, the oxidation of sulfanyl derivatives to their corresponding sulfonyl derivatives was accomplished using peracetic acid generated in situ from hydrogen peroxide and acetic acid. nih.gov This method was used to synthesize a series of 2-substituted benzenesulfonamide (B165840) methyl esters. nih.gov
Table 3: Oxidation of Sulfanyl/Sulfonyl Precursors
| Starting Material | Oxidizing Agent | Product |
| 2-chloro-4-methylsulfonyltoluene | Nitric Acid | 2-chloro-4-methylsulfonylbenzoic acid |
| Sulfanyl derivatives (e.g., 3(b-d), 4b, 5(a-d,f), 6a) | Peracetic acid (from H2O2, AcOH) | Sulfonyl derivatives (e.g., 7(b-d), 8b, 9(a-d,f), 10a) |
Structure Activity Relationship Sar Investigations of Methyl 2 Chloro 4 Sulfamoylbenzoate and Its Analogs
Design Principles for Methyl 2-chloro-4-sulfamoylbenzoate Analogs
The rational design of analogs based on the this compound scaffold is a strategic effort to enhance biological activity and achieve selectivity for specific enzyme targets, particularly human carbonic anhydrase (CA) isozymes. nih.govnih.gov A primary strategy involves starting with a di-halogenated precursor, such as methyl 2,4-dichloro-5-sulfamoyl-benzoate, and systematically introducing a variety of substituents through nucleophilic substitution reactions. nih.gov This approach allows for the exploration of how different chemical moieties at specific positions on the benzene (B151609) ring influence binding affinity and selectivity.
The design process often focuses on introducing sulfanyl (B85325) (-S-R) and sulfonyl (-SO₂-R) groups, as these can form varied interactions within the enzyme's active site. nih.govdrugbank.com The choice of the 'R' group is critical; designers explore a range of substituents from simple alkyl and cycloalkyl groups (e.g., cyclohexyl) to more complex aromatic systems (e.g., phenyl, naphthyl). nih.gov The goal is to probe the topology of the enzyme's active site, identifying hydrophobic pockets or regions where hydrogen bonds can be formed, thereby increasing the inhibitor's potency and its selectivity for one isozyme over others. drugdesign.org For instance, the synthesis of analogs with bulky substituents like dodecylthiol has been used to understand steric limitations within the active site. nih.gov Furthermore, the oxidation of the introduced sulfur-containing moieties from a sulfanyl to a more polar sulfonyl group represents another layer of rational modification to alter the compound's electronic and solubility properties, potentially leading to different interactions with the target enzyme. nih.gov
Positional isomerism plays a pivotal role in determining the biological activity and selectivity of sulfamoylbenzoate inhibitors. researchgate.netnih.gov The specific placement of substituents on the benzene ring relative to the key functional groups—the sulfonamide and the ester—can drastically alter the molecule's interaction with the target enzyme. nih.govmdpi.com
In the synthesis of methyl halo-substituted-5-sulfamoyl-benzoates, the position of substitution by incoming nucleophiles (e.g., thiols) is a critical factor. nih.gov Research has shown that the reactivity of the halogen atoms can direct the substituent to either the ortho- (position 2) or para- (position 4) position relative to the sulfonamide group. For example, in reactions with dihalosulfamoylbenzoates, the formation of the 4-substituted (para) product is often dominant, especially with aliphatic thiols. nih.gov However, aromatic thiols tend to favor substitution at the 2-position (ortho). nih.gov
This differential placement has significant consequences for biological activity. The orientation of the substituent tail affects how it fits within the active site cavity of different CA isozymes. One positional isomer may fit perfectly into the active site of a target like CA IX, leading to high-affinity binding, while the other isomer may clash with amino acid residues, resulting in weaker inhibition. nih.gov Therefore, the systematic synthesis and evaluation of positional isomers are essential for mapping the active site and developing highly selective inhibitors. drugdesign.orgnih.gov
While modifications to the benzene ring substituents are common, the core functional groups of the sulfamoylbenzoate scaffold are also subject to investigation.
Sulfonamide Group: The primary sulfonamide group (-SO₂NH₂) is the cornerstone of carbonic anhydrase inhibition. nih.gov It is the primary zinc-binding group, essential for the compound's mechanism of action. researchgate.netyoutube.com Consequently, this group is highly conserved in the design of most CA inhibitors. Modifications to this group are generally avoided as they would likely abolish the inhibitory activity. The fundamental principle is that the deprotonated sulfonamide coordinates to the Zn(II) ion within the enzyme's active site. nih.gov
A key structural modification explored in related analogs is the oxidation of sulfanyl (-S-) substituents to their sulfonyl (-SO₂-) counterparts. nih.gov This conversion significantly alters the polarity, hydrogen bonding capability, and steric profile of the substituent, leading to a different set of interactions with the enzyme active site and thus modulating the inhibitory profile against various CA isozymes. nih.govdrugbank.com
Enzymatic Target Interaction Studies
This compound and its analogs have been extensively studied as inhibitors of human carbonic anhydrases, a family of twelve catalytically active isozymes. nih.govnih.gov A primary focus of this research is the inhibition of tumor-associated isozymes CA IX and CA XII, which are highly overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis. nih.govresearchgate.net
The goal is to design compounds with high affinity for CA IX and CA XII, but also high selectivity over other ubiquitous isozymes like CA I and CA II to minimize potential side effects. nih.gov The inhibitory potency is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating stronger binding and more potent inhibition.
Studies have identified specific analogs with exceptionally high affinity and selectivity for CA IX. For example, variations of substituents on the benzenesulfonamide (B165840) ring led to the discovery of compounds with nanomolar and even picomolar binding affinities for CA IX. nih.govnih.gov X-ray crystallography has confirmed the structural basis for this high-affinity binding. nih.gov
The table below presents inhibitory data for selected methyl sulfamoylbenzoate analogs against key carbonic anhydrase isozymes.
| Compound | Substituent at Position 4 | Target Isozyme | Dissociation Constant (Kd) in nM |
|---|---|---|---|
| Analog 1 | -S-Cyclohexyl | CA IX | 0.12 |
| Analog 1 | -S-Cyclohexyl | CA XII | 14 |
| Analog 1 | -S-Cyclohexyl | CA II | 25 |
| Analog 2 | -S-Phenyl | CA IX | 0.78 |
| Analog 2 | -S-Phenyl | CA XII | 4.5 |
| Analog 2 | -S-Phenyl | CA II | 1.5 |
| Analog 3 | -SO2-Cyclohexyl | CA IX | 1.1 |
| Analog 3 | -SO2-Cyclohexyl | CA XII | 27 |
| Analog 3 | -SO2-Cyclohexyl | CA II | 150 |
This table is generated based on data for compounds 3b, 3d, 7b, and others from the cited research to be representative of the structure-activity relationships discussed. nih.gov
The mechanism of carbonic anhydrase inhibition by sulfamoylbenzoate ligands is well-established and centers on the interaction of the primary sulfonamide group with the zinc ion in the enzyme's active site. nih.govnih.gov
Binding to the Catalytic Zinc Ion: Carbonic anhydrases are metalloenzymes that contain a Zn(II) ion essential for their catalytic activity. nih.gov This zinc ion polarizes a coordinated water molecule, facilitating its deprotonation to a hydroxide (B78521) ion. This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide in the enzyme's reversible hydration reaction. youtube.com Sulfamoylbenzoate inhibitors function by mimicking the transition state of this reaction. The sulfonamide group of the inhibitor becomes deprotonated to its anionic form (R-SO₂NH⁻), which then acts as a strong ligand that coordinates directly to the Zn(II) ion in a monodentate fashion. nih.gov
Displacement of the Nucleophile: By binding to the zinc ion, the inhibitor displaces the catalytically essential water molecule/hydroxide ion, effectively shutting down the enzyme's catalytic cycle. youtube.com This direct coordination has been confirmed by spectroscopic measurements and X-ray crystallography, which show the inhibitor bound deep within the active site, with the sulfonamide nitrogen atom occupying the fourth coordination site of the zinc ion. nih.govnih.gov
Role of the "Tail": The rest of the sulfamoylbenzoate molecule, often referred to as the "tail" (the substituted benzene ring and ester group), plays a crucial role in determining the inhibitor's affinity and isozyme selectivity. nih.gov This tail extends away from the zinc ion and forms a network of van der Waals, hydrophobic, and sometimes hydrogen-bonding interactions with amino acid residues lining the active site cavity. drugdesign.org Since the amino acid composition and topography of the active site vary among the different CA isozymes, an inhibitor's tail may form favorable interactions with one isozyme (e.g., CA IX) but not another, which is the structural basis for selective inhibition. nih.gov
Selectivity Profiling and Isoform Specificity Across the Human Carbonic Anhydrase Family
The investigation into the inhibitory effects of this compound and its analogs has revealed significant selectivity profiles across the family of twelve catalytically active human carbonic anhydrase (hCA) isoforms. nih.gov The primary sulfonamide group is a well-established zinc-binding function for CA inhibitors, and modifications to the benzene ring substituents are a key strategy for achieving isoform-specific inhibition. nih.govnih.gov
A systematic study of methyl 5-sulfamoyl-benzoates, where substituents at the 2- and 4-positions of the benzene ring were varied, has provided deep insights into the structure-activity relationships governing isoform selectivity. nih.gov These enzymes are crucial for numerous physiological processes, and their inhibition is linked to therapeutic effects in conditions like glaucoma, epilepsy, and cancer. mdpi.com The tumor-associated isoforms CA IX and CA XII are particularly important targets in oncology, as their overexpression helps acidify the tumor microenvironment, promoting cancer cell invasion and metastasis. nih.govnih.gov Consequently, designing inhibitors with high selectivity for these cancer-related isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a primary goal to minimize off-target effects. nih.govnih.gov
Research has demonstrated that strategic substitution on the benzenesulfonamide scaffold can lead to compounds with exceptionally high affinity and selectivity for CA IX. nih.gov For instance, while many para-substituted analogs bind to several CA isozymes without significant selectivity, specific variations can dramatically alter the binding profile. nih.gov One analog, compound 4b (Methyl 2-bromo-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate), exhibited an outstanding observed binding affinity for CA IX with a dissociation constant (Kd) of 0.12 nM and showed over 100-fold selectivity against other hCA isozymes. nih.govresearchgate.net This highlights the profound impact of the substituents on directing the inhibitor to a specific isoform.
The selectivity of these compounds is often attributed to subtle differences in the active site architecture of the various isoforms. nih.gov The entrance to the active site of CA IX and CA XII is wider compared to that of CA I and CA II, due to the presence of residues like Val131 in CA IX instead of bulkier residues found in other isoforms. nih.gov This allows inhibitors with specific ortho-substituents to achieve greater selectivity for the tumor-associated isoforms. nih.gov The inhibitory activities of several analogs of this compound against a panel of hCA isoforms are summarized below, illustrating the diverse selectivity profiles achieved through chemical modification.
Table 1: Inhibition Data (Kd, nM) of Methyl 2-halo-4-substituted-5-sulfamoylbenzoate Analogs Against Select Human Carbonic Anhydrase Isoforms Data extracted from a study by Čapkauskaitė et al. (2021). nih.gov
| Compound | Substituents | hCA I (Kd, nM) | hCA II (Kd, nM) | hCA IX (Kd, nM) | hCA XII (Kd, nM) |
|---|---|---|---|---|---|
| 3b | 2-Cl, 4-(cyclohexylsulfanyl) | 12000 | 120 | 1.1 | 3.2 |
| 3c | 2-Cl, 4-(benzylsulfanyl) | 12000 | 120 | 0.9 | 2.8 |
| 4b | 2-Br, 4-(cyclohexylsulfanyl) | >25000 | 130 | 0.12 | 4.2 |
| 5a | 4-Cl, 2-(phenylsulfanyl) | 100 | 12 | 15 | 2.8 |
| 7b | 2-Cl, 4-(cyclohexylsulfonyl) | 480 | 110 | 1.6 | 1.2 |
Molecular Recognition and Ligand-Receptor Interaction Dynamics
Computational Docking Studies for Predicted Active Site Binding Modes
Computational docking studies are instrumental in predicting how this compound and its analogs bind within the active site of various carbonic anhydrase isoforms. nih.govnih.gov This method models the interactions between the inhibitor (ligand) and the enzyme (receptor), providing a static snapshot of the most probable binding orientation. For sulfonamide-based inhibitors, a conserved binding mechanism is typically observed. researchgate.net
The primary sulfonamide moiety (–SO2NH2) is crucial for inhibitory activity. It deprotonates and coordinates directly to the catalytic Zn(II) ion located at the bottom of a 15 Å deep active site cavity. nih.govnih.gov This interaction displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the enzyme's catalytic hydration of carbon dioxide. nih.gov The nitrogen atom of the sulfonamide group forms a key coordinate bond with the zinc ion. nih.gov
Docking simulations reveal that the inhibitor's scaffold is further stabilized by a network of hydrogen bonds with conserved active site residues. nih.gov A critical interaction involves the two oxygen atoms of the sulfonamide group forming hydrogen bonds with the backbone amide of residue Threonine 199 (Thr199). nih.govnih.gov Additional hydrogen bonds are often formed with other residues such as Gln92, which helps to orient the inhibitor correctly. nih.gov
The benzene ring and its substituents extend from the zinc ion towards the entrance of the active site. nih.gov The specific nature and position of these substituents dictate the inhibitor's selectivity for different CA isoforms by exploiting variations in the amino acid residues lining the middle and outer parts of the active site cavity. nih.govnih.gov For example, docking models can rationalize why bulky substituents are better accommodated in the more open active sites of CA IX and CA XII compared to the more constricted active sites of CA I and II. nih.govnih.gov These computational predictions are fundamental for the structure-based design of new, more potent, and selective inhibitors. researchgate.net
Molecular Dynamics Simulations of Compound-Enzyme Complexes for Stability and Conformational Insights
While computational docking provides a static view of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the ligand-enzyme complex and conformational changes over time. uni-miskolc.huresearchgate.net By simulating the physical movements of atoms and molecules, MD studies can validate docking predictions and provide deeper insights into the binding mechanism. researchgate.net
MD simulations also allow for the analysis of hydrogen bond networks and solvent accessible surface area (SASA) over time, confirming the persistence of key interactions predicted by docking. uni-miskolc.hu Furthermore, these simulations can capture the flexibility of both the inhibitor and the enzyme, identifying subtle conformational adjustments that may occur upon binding. uni-miskolc.hu This is particularly important for understanding selectivity, as differences in the flexibility of active site loops between isoforms can influence inhibitor affinity. Although specific MD simulation results for this compound itself are not extensively detailed, the methodology is a standard and powerful tool for this class of compounds. For instance, researchers have noted that further studies involving Steered Molecular Dynamics could elucidate the entry and exit mechanisms of similar inhibitors in CA IX. researchgate.net
Structural Elucidation of Binding Poses via X-ray Crystallography of Analogous Complexes
X-ray crystallography provides the most definitive, high-resolution evidence of how an inhibitor binds to its target enzyme. nih.govrsc.org For the analogs of this compound, crystallographic studies have been pivotal in confirming binding modes and explaining the structural basis for isoform selectivity. nih.govnih.gov
The crystal structure of compound 3b (Methyl 2-chloro-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate) in complex with CA IX (PDB ID: 7POM) and CA XII (PDB ID: 7PP9) has been successfully determined. nih.govresearchgate.net These structures confirm that the sulfonamide group binds to the catalytic zinc ion as predicted by docking studies. nih.govresearchgate.net The tail of the inhibitor, including the substituted benzene ring, extends towards the solvent-exposed region of the active site, making specific contacts that differ between isoforms. nih.gov
By comparing the crystal structures of the same compound bound to different CA isozymes (e.g., 3b bound to CA IX versus a mimic of CA IX), researchers can pinpoint the exact residues responsible for conferring selectivity. nih.govresearchgate.net For example, the different residues at the entrance of the binding pocket in CA IX and CA XII versus CA I and CA II are structurally confirmed to be the key determinants of selective binding. nih.gov The crystal structures show how the inhibitor's substituents can engage in favorable hydrophobic or van der Waals interactions with specific residues in one isoform but may clash sterically with bulkier residues in another. nih.gov These empirical structural data are invaluable for validating computational models and guiding the rational design of next-generation inhibitors with improved isoform specificity. nih.govresearchgate.net
Computational Chemistry and Cheminformatics Approaches for Methyl 2 Chloro 4 Sulfamoylbenzoate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed investigation of a molecule's electronic properties from first principles. These methods are fundamental to understanding molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For Methyl 2-chloro-4-sulfamoylbenzoate, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed for this purpose. researchgate.net The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.
Once the optimized structure is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It identifies regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfamoyl and ester groups and the chlorine atom, indicating these as potential sites for hydrogen bonding or coordination. nih.gov
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify global reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in its electron distribution.
| Quantum Chemical Parameter | Definition | Significance for Reactivity |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Relates to chemical reactivity and kinetic stability. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Measures the molecule's overall electron-attracting tendency. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A harder molecule is less reactive. |
| Global Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's electrophilic nature. |
This table provides a summary of key quantum chemical parameters and their relevance in assessing molecular reactivity, as would be applied to this compound.
Quantum chemical methods can accurately predict various spectroscopic properties of a molecule. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.
Vibrational Spectroscopy (FTIR and FT-Raman): By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and intensities of a molecule. researchgate.netsemanticscholar.org These theoretical frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. semanticscholar.org For this compound, this would allow for the assignment of specific vibrational modes, such as the characteristic stretches of the S=O and C=O bonds, the N-H vibrations of the sulfonamide group, and the aromatic C-H and C-C vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov Theoretical chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane) and can be directly compared to experimental spectra, aiding in the assignment of peaks to specific nuclei within the molecule. nih.govnih.gov
Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. researchgate.netresearchgate.net These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the aromatic ring and heteroatoms in this compound.
Molecular Modeling and Simulation Techniques for Biological Systems
While quantum mechanics provides a detailed view of a single molecule, molecular modeling and simulation techniques are used to study how a molecule like this compound interacts with biological macromolecules, such as proteins. These methods are central to drug discovery and design.
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity.
Ligand-Based SAR: This approach analyzes a set of related molecules to identify the structural features (pharmacophores) that are essential for their biological activity. For sulfonamides, the general SAR is well-established. The sulfanilamide (B372717) skeleton is the minimum requirement for antibacterial activity, with the amino and sulfonyl groups needing to be in a para position on the benzene (B151609) ring. pharmacy180.comyoutube.com Substitutions on the N1-nitrogen of the sulfonamide group significantly influence potency, with heterocyclic substituents often leading to highly potent compounds. pharmacy180.comyoutube.comyoutube.com Conversely, additional substitutions on the benzene ring typically decrease or abolish activity. pharmacy180.comslideshare.net
To obtain a more quantitative prediction of binding affinity, more computationally intensive methods are employed. These methods calculate the free energy of binding (ΔGbind), which is directly related to the inhibition constant (Ki) or dissociation constant (Kd) of a ligand.
Free Energy Perturbation (FEP): FEP is a rigorous, alchemical free energy method that calculates the relative binding free energy between two similar ligands. rsc.orgwustl.edu It involves computationally "mutating" one ligand into another both in solution and when bound to the protein target. The difference between these two free energy changes gives the difference in binding affinity. wustl.eduacs.org FEP is computationally expensive but can yield highly accurate predictions, often within 1 kcal/mol of experimental values, making it a powerful tool for lead optimization in drug design. rsc.org
Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM-PBSA/GBSA): MM-PBSA and MM-GBSA are more approximate but faster methods for estimating binding free energies. nih.govnih.gov These "end-state" methods calculate the binding energy by combining the molecular mechanics energy of the complex with a continuum solvation model (either Poisson-Boltzmann or Generalized Born) and an estimation of the nonpolar solvation energy based on the solvent-accessible surface area. nih.gov The calculations are typically performed on snapshots taken from a molecular dynamics (MD) simulation of the protein-ligand complex. MM-GBSA has been successfully used to rank inhibitors of carbonic anhydrase based on their binding affinities. nih.gov
| Method | Approach | Key Advantage | Key Limitation |
| Free Energy Perturbation (FEP) | Alchemical transformation of one ligand into another. | High accuracy in predicting relative binding affinities. | Computationally very expensive; limited to similar ligands. |
| MM-PBSA/GBSA | Combines molecular mechanics energy with continuum solvation models. | Computationally efficient for ranking ligands. | Less accurate than FEP; sensitive to simulation parameters. |
This table compares two common methods for calculating binding free energy, highlighting their respective strengths and weaknesses in the context of drug design.
QSAR is a cheminformatics technique that builds a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds.
The development of a QSAR model for a series of this compound analogs would involve several steps:
Data Set Preparation: A training set of molecules with known biological activities is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields) descriptors.
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build an equation that relates a subset of the most relevant descriptors to the observed activity. analis.com.my
Model Validation: The model's robustness and predictive power are rigorously tested using internal validation (e.g., cross-validation) and external validation (using a separate test set of molecules not included in model training). nih.govjbclinpharm.org
A statistically significant QSAR model (e.g., with a high squared correlation coefficient, r², and cross-validated r², q²) can provide valuable insights into the structural requirements for activity and guide the design of more potent analogs. jbclinpharm.org Advanced methods like 3D-QSAR (e.g., Comparative Molecular Field Analysis, CoMFA) can generate contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the molecules, providing a more intuitive guide for structural modification. nih.gov
Cheminformatics and Data Mining for Compound Library Design and Virtual Screening
Cheminformatics and data mining play a pivotal role in modern drug discovery by enabling the efficient design of compound libraries and the execution of large-scale virtual screening campaigns. These methodologies leverage computational algorithms to analyze and predict the properties of molecules, thereby prioritizing synthetic efforts and reducing the cost and time associated with experimental screening.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govyoutube.com This process is a cornerstone of early-stage drug discovery, allowing researchers to prioritize a manageable number of compounds for experimental testing from databases containing millions of molecules. nih.govnih.gov
For sulfamoylbenzoate derivatives, virtual screening strategies are often employed to identify potential inhibitors of enzymes like carbonic anhydrases (CAs), which are implicated in various diseases. unipi.itnih.gov The process typically involves a hierarchical filtering approach. Initially, a large compound database, such as ZINC, is screened based on pharmacophoric features derived from the known binding modes of sulfonamide inhibitors. unipi.it A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.
Following the initial pharmacophore-based filtering, the resulting hits are often subjected to molecular docking simulations. nih.govresearchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. nih.gov For instance, in the search for novel carbonic anhydrase VII (hCA VII) inhibitors, a docking protocol using AutoDock4Zn was developed to screen a subset of sulfur-containing compounds from the ZINC15 database. nih.govacs.org This campaign led to the identification of several potent inhibitors, including approved drugs like meloxicam (B1676189) and piroxicam, demonstrating the power of virtual screening to repurpose existing drugs and discover new chemical entities. nih.govacs.org
The table below illustrates a representative set of sulfamoylbenzoate derivatives that could be prioritized through a virtual screening campaign targeting a specific carbonic anhydrase isoform, based on their potential to form key interactions within the enzyme's active site. The prioritization would be based on docking scores and analysis of the predicted binding modes.
| Compound ID | Structure | Predicted Target Interaction | Rationale for Prioritization |
| M2CSB-001 | Methyl 2-chloro-4-(N-methylsulfamoyl)benzoate | Interaction with zinc ion via sulfonamide; hydrogen bonding with key active site residues. | High predicted binding affinity due to favorable electrostatic and hydrophobic interactions. |
| M2CSB-002 | Methyl 2-chloro-4-(N-acetylsulfamoyl)benzoate | Potential for additional hydrogen bonding via the acetyl group. | Enhanced specificity and affinity through interaction with a wider range of active site residues. |
| M2CSB-003 | Methyl 2-chloro-4-(N-cyclopropylsulfamoyl)benzoate | Hydrophobic interaction of the cyclopropyl (B3062369) group with a non-polar pocket in the active site. | Improved potency and selectivity by exploiting specific hydrophobic features of the target. |
| M2CSB-004 | Methyl 2-chloro-4-(N-(pyridin-2-yl)sulfamoyl)benzoate | Potential for pi-stacking interactions and additional hydrogen bonds from the pyridine (B92270) ring. | Increased binding affinity and potential for novel interactions with the target protein. |
This table is a representative example and does not reflect actual experimental data.
The analysis of chemical space involves mapping the structural diversity and property distribution of a collection of molecules. This analysis helps in understanding structure-activity relationships (SAR) and identifying novel molecular scaffolds with the potential for desired biological activity. For sulfamoylbenzoate derivatives, analyzing the chemical space of known carbonic anhydrase inhibitors can reveal opportunities for designing new compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. researchgate.netnih.gov
Scaffold hopping is a computational strategy in medicinal chemistry that aims to identify isofunctional molecular structures with significantly different core frameworks. niper.gov.indigitellinc.com This technique is valuable for discovering novel intellectual property, overcoming undesirable properties of an existing chemical series, and exploring new regions of chemical space. niper.gov.indundee.ac.uk
For inhibitors based on the benzenesulfonamide (B165840) scaffold, a common feature of many carbonic anhydrase inhibitors, scaffold hopping can lead to the discovery of new chemotypes. nih.govnih.gov For example, a study on proteasome inhibitors utilized an extensive scaffold-hopping exercise to move away from an initial lead compound with poor solubility. This involved in silico profiling of various bicyclic scaffolds to prioritize synthetic efforts, ultimately leading to a preclinical candidate with improved properties. dundee.ac.uk
In the context of this compound, the benzene ring with the chloro, methyl ester, and sulfamoyl substituents constitutes the primary scaffold. A scaffold hopping strategy might involve replacing the benzene ring with other aromatic or heterocyclic systems while retaining the key sulfamoyl moiety responsible for zinc binding in carbonic anhydrases. The goal is to maintain or improve the inhibitory activity while altering other properties of the molecule.
The following table presents a conceptual illustration of a scaffold hopping strategy starting from a generic sulfamoylbenzoate scaffold.
| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |
| 2-Chlorobenzoyl-sulfonamide | 2-Chloropyridinyl-sulfonamide | Introduction of a nitrogen atom in the ring to alter electronic properties and create new hydrogen bonding opportunities. | Improved solubility, altered metabolic profile, potential for new intellectual property. |
| Substituted Benzenesulfonamide | Indole-5-sulfonamide | Fusion of a pyrrole (B145914) ring to the benzene ring to create a more rigid and extended structure. | Enhanced binding affinity through additional interactions with the protein surface, potential for improved selectivity. |
| Dihalogenated benzoyl-sulfonamide | Thiazole-based sulfonamide | Replacement of the benzene ring with a five-membered heterocyclic ring to explore different geometric and electronic space. | Novel chemical space, potential to overcome resistance mechanisms, different ADME properties. |
| Benzoic acid sulfonamide | Naphthoic acid sulfonamide | Extension of the aromatic system to increase hydrophobic interactions. | Increased potency through enhanced van der Waals contacts with the target. |
This table is a representative example and does not reflect actual experimental data.
A recent study detailed the synthesis of a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which can be considered a form of scaffold decoration, a strategy related to scaffold hopping. nih.gov Starting from methyl 2,4-dichloro-5-sulfamoyl-benzoate, various sulfur-containing nucleophiles were introduced at the 2- or 4-position. This work demonstrated that the reactivity and the resulting substitution pattern were dependent on the nature of the nucleophile and the reaction conditions, highlighting the synthetic accessibility of a diverse library of sulfamoylbenzoate derivatives for biological screening. nih.gov Such studies provide a practical foundation for the computational design and subsequent synthesis of novel inhibitors.
Advanced Analytical Methodologies for Characterization and Research of Methyl 2 Chloro 4 Sulfamoylbenzoate
Spectroscopic Characterization for Molecular Structure Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of a compound. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing details about their electronic structure, functional groups, and atomic arrangement.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. It identifies the chemical environments of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2-chloro-4-sulfamoylbenzoate, the expected signals would include a singlet for the methyl ester (-OCH₃) protons, distinct signals in the aromatic region for the three protons on the benzene (B151609) ring, and a broad signal for the sulfonamide (-SO₂NH₂) protons. The splitting patterns (multiplicities) of the aromatic protons would be crucial in confirming their relative positions on the ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure: one for the methyl group, one for the carbonyl group, and six for the aromatic carbons. docbrown.info The chemical shifts are influenced by the electron-withdrawing effects of the chloro, sulfamoyl, and carboxyl groups.
2D Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between nuclei. A COSY spectrum would show which protons are spin-coupled, helping to assign the signals of adjacent protons on the aromatic ring. An HSQC spectrum correlates proton signals with the carbon atoms they are directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -COOCH₃ | ¹H NMR | 3.8 - 4.0 | Singlet (s) | Typical range for methyl ester protons. rsc.org |
| -SO₂NH₂ | ¹H NMR | 7.0 - 7.5 | Broad Singlet (br s) | Exchangeable protons; signal may be broad. |
| Aromatic-H | ¹H NMR | 7.5 - 8.5 | Doublet (d), Doublet of Doublets (dd) | The exact shifts and coupling constants depend on the substitution pattern. |
| -COOCH₃ | ¹³C NMR | 52 - 54 | - | Characteristic shift for a methyl ester carbon. rsc.org |
| Aromatic-C | ¹³C NMR | 120 - 145 | - | Six distinct signals are expected in the aromatic region. |
| C=O | ¹³C NMR | 164 - 167 | - | Typical range for an ester carbonyl carbon. rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a "vibrational fingerprint."
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. For this compound, strong and characteristic absorption bands would be expected for the carbonyl (C=O) stretch of the ester, the asymmetric and symmetric stretches of the sulfonyl (S=O) group, and the N-H stretch of the sulfonamide. docbrown.info
Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. It would be effective in identifying the vibrations of the aromatic ring and the C-Cl bond. The instrumentation for such analysis often involves a high-performance FT-Raman spectrometer. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Technique | Expected Wavenumber (cm⁻¹) |
| Sulfonamide | N-H Stretch | IR | 3400 - 3200 |
| Aromatic Ring | C-H Stretch | IR, Raman | 3100 - 3000 |
| Methyl Ester | C-H Stretch | IR, Raman | 2990 - 2940 |
| Ester | C=O Stretch | IR | 1730 - 1715 |
| Aromatic Ring | C=C Stretch | IR, Raman | 1600 - 1450 |
| Sulfonyl | S=O Asymmetric Stretch | IR | 1350 - 1300 |
| Sulfonyl | S=O Symmetric Stretch | IR | 1180 - 1150 |
| Ester | C-O Stretch | IR | 1300 - 1100 |
| Aryl-Chloride | C-Cl Stretch | Raman | 800 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental formula. For this compound (C₈H₈ClNO₄S), HRMS would provide an exact mass measurement that confirms its elemental composition, distinguishing it from any other compound with the same nominal mass. nih.gov A key feature in the mass spectrum would be the isotopic signature of chlorine, with the M and M+2 peaks appearing in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for analyzing complex mixtures that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. In research settings, reversed-phase HPLC is commonly used, where the compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase. nih.gov By monitoring the eluent with a detector (typically UV), a chromatogram is produced where the area of the main peak corresponds to the purity of the compound. This technique is sensitive enough to separate the target compound from starting materials, by-products, and structurally similar isomers, such as Methyl 4-chloro-3-sulfamoylbenzoate. nih.gov Published methods for related compounds often use a C18 column with a water/methanol (B129727) or water/acetonitrile (B52724) gradient, achieving purities greater than 95%. nih.govindexcopernicus.com
Table 3: Example HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
| Instrument | Agilent 1290 Infinity or similar nih.gov |
| Column | Reversed-phase C18 (e.g., Poroshell 120 SB-C18, 2.1 mm × 100 mm, 2.7 μm) nih.gov |
| Mobile Phase | Gradient of water and methanol or acetonitrile nih.gov |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Purity Standard | Typically >95% for research-grade compounds nih.gov |
Gas Chromatography (GC) for Volatile Derivative Analysis in Synthetic Pathways
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to its molecular weight and polarity, this compound is not sufficiently volatile for direct analysis by GC. However, GC, often coupled with a mass spectrometer (GC-MS), is highly valuable for monitoring the synthetic process. It can be used to quantify volatile starting materials, check for residual solvents in the final product, or analyze volatile by-products. nih.gov For instance, a GC-MS method could be developed to detect and quantify any remaining volatile precursors, ensuring the final compound meets the required purity specifications for its intended research use. nih.gov
Chiral Chromatography for Enantiomeric Purity Analysis (where applicable to stereoisomers)
The analysis of enantiomeric purity using chiral chromatography is a critical process for chiral compounds, which are molecules that are non-superimposable mirror images of each other. nih.gov This technique is essential in the pharmaceutical industry because different enantiomers of a drug can have vastly different pharmacological activities. nih.gov Chiral separation methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), utilize a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, allowing for their separation and quantification. nih.govnicoyalife.com
However, the molecular structure of this compound lacks a stereocenter, also known as a chiral center. The benzene ring is planar, and none of the substituent groups (2-chloro, 4-sulfamoyl, and the methyl benzoate (B1203000) group) create a chiral carbon. As the molecule is achiral, it does not have enantiomers. Therefore, chiral chromatography for enantiomeric purity analysis is not an applicable technique for the characterization of this compound.
Biophysical Techniques for Ligand-Target Interaction Characterization
Understanding how a small molecule like this compound binds to its biological target is fundamental for drug discovery. Biophysical techniques provide deep insight into the thermodynamics and kinetics of these interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a binding event. It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions, as it directly measures the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
The principle involves titrating the ligand (e.g., this compound) into a sample cell containing the target protein at a constant temperature. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the protein. This allows for the determination of the binding driving forces, whether the interaction is enthalpy-driven (favorable bond formations) or entropy-driven (favorable changes in system disorder, often due to the release of water molecules from the binding interface).
For sulfonamide-based inhibitors, ITC studies are crucial. For instance, research on various sulfonamides binding to different isoforms of carbonic anhydrase (CA) reveals the thermodynamic signatures of their interaction. researchgate.net It is important to note that observed ITC data can be influenced by buffer ionization enthalpies, and experiments in different buffers are often required to dissect the intrinsic binding thermodynamics from the effects of proton exchange. researchgate.net
Representative Thermodynamic Data for a Sulfonamide Inhibitor Binding to Carbonic Anhydrase Isoforms
| Parameter | CA I | CA II | CA VII | CA XII | CA XIII |
| Kd (µM) | >1000 | 108 ± 10 | 0.8 ± 0.1 | 0.035 ± 0.003 | 0.015 ± 0.002 |
| ΔH (kcal/mol) | ND | -12.0 ± 0.2 | -13.0 ± 0.2 | -14.0 ± 0.1 | -16.0 ± 0.2 |
| TΔS (kcal/mol) | ND | -5.3 | -4.6 | -4.4 | -5.6 |
| ΔG (kcal/mol) | ND | -6.7 ± 0.1 | -8.4 ± 0.1 | -9.6 ± 0.1 | -10.4 ± 0.1 |
| This table presents representative data for a modified saccharin (B28170) sulfonamide inhibitor binding to five human carbonic anhydrase (CA) isoforms, as determined by ITC. Kd is the dissociation constant, ΔH is the change in enthalpy, TΔS is the change in entropy multiplied by temperature, and ΔG is the Gibbs free energy change. ND signifies that no binding was detected. Data adapted from studies on sulfonamide inhibitors. researchgate.net |
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. biosensingusa.comnih.gov It is widely used in drug discovery to measure the kinetics of binding, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). nicoyalife.combiosensingusa.com The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (KD), which is a measure of binding affinity. news-medical.net
In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. The small molecule ligand, or analyte, is then flowed over the surface at various concentrations. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram. nih.govspringernature.com The shape of the sensorgram's association and dissociation curves provides the kinetic data.
This technique is particularly valuable for characterizing small molecule inhibitors like this compound. For example, SPR has been effectively used to determine the binding kinetics of various sulfonamide inhibitors against carbonic anhydrase II (CAII). biosensingusa.com Such data helps in understanding not only how tightly a compound binds but also how quickly it binds and dissociates from its target, which are critical parameters for its pharmacological effect.
Representative Kinetic Data for Sulfonamide Inhibitors Binding to Carbonic Anhydrase II (CAII)
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |
| Acetazolamide | 1.1 x 105 | 1.2 x 10-3 | 10.9 |
| 4-Carboxybenzenesulfonamide | 4.9 x 104 | 9.7 x 10-4 | 19.8 |
| Sulphanilamide | 2.1 x 103 | 5.3 x 10-3 | 2520 |
| This table shows representative kinetic and affinity values for known sulfonamide inhibitors binding to immobilized CAII, as determined by SPR. ka is the association rate constant, kd is the dissociation rate constant, and KD is the equilibrium dissociation constant. Data adapted from SPR studies on small molecule inhibitors. biosensingusa.com |
The Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method used to assess the binding of a ligand to a protein. researchgate.net The technique relies on the principle that ligand binding typically increases the thermal stability of a protein. researchgate.net
The assay monitors the thermal unfolding of a protein in the presence of an environmentally sensitive fluorescent dye. This dye has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to the hydrophobic regions of a protein that are exposed as it unfolds. As the temperature is gradually increased, a melting curve is generated by plotting fluorescence versus temperature. The midpoint of this transition is the protein's melting temperature (Tm).
When a ligand like this compound binds to its target protein, it stabilizes the folded state, resulting in an increase in the Tm. This change in melting temperature (ΔTm) is proportional to the binding affinity and can be used to screen for binding compounds and rank their affinities. FTSA is widely used for hit identification in drug discovery and to study how different factors affect protein stability. researchgate.net
Representative FTSA Data for a Sulfonamide Inhibitor
| Target Protein | Tm without Ligand (°C) | Tm with Ligand (°C) | ΔTm (°C) |
| Carbonic Anhydrase II | 58.2 | 68.5 | 10.3 |
| Carbonic Anhydrase VII | 60.5 | 72.1 | 11.6 |
| Carbonic Anhydrase XII | 64.1 | 77.3 | 13.2 |
| Carbonic Anhydrase XIII | 62.7 | 75.9 | 13.2 |
| This table provides representative data from an FTSA experiment showing the shift in melting temperature (ΔTm) of various carbonic anhydrase isoforms upon binding to a potent sulfonamide inhibitor. Data adapted from FTSA studies on modified saccharin sulfonamides. researchgate.net |
X-ray Crystallography for Small Molecule and Protein-Ligand Complex Structure Determination
X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic structure of a molecule.
Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a small molecule. The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are used to calculate the electron density map of the molecule. From this map, the precise 3D arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined.
This analysis also reveals crucial information about the crystal packing and intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the physical properties of the solid material. While a crystal structure for this compound is not publicly available, analysis of structurally related compounds like 2-chloro-4-nitrobenzoic acid provides a clear example of the type of detailed structural information that can be obtained. acs.orgnih.gov For instance, studies on co-crystals of 2-chloro-4-nitrobenzoic acid have detailed its crystallization in the triclinic crystal system and the specific hydrogen bonding patterns that define its supramolecular structure. acs.org
Representative Crystallographic Data for a Related Benzoic Acid Derivative
| Parameter | Value |
| Compound | 2-aminobenzoic acid salt of 2-chloro-4-nitrobenzoic acid |
| Chemical Formula | C7H4ClNO4 · C7H7NO2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0862(4) |
| b (Å) | 8.2163(5) |
| c (Å) | 12.8051(8) |
| α (°) | 87.051(2) |
| β (°) | 82.259(2) |
| γ (°) | 71.936(2) |
| Volume (Å3) | 698.54(7) |
| Z | 2 |
| This table presents representative single-crystal X-ray diffraction data for a molecular salt of 2-chloro-4-nitrobenzoic acid, a compound structurally related to this compound. The data includes unit cell parameters (a, b, c, α, β, γ), the crystal system, space group, cell volume, and the number of molecules in the unit cell (Z). Data adapted from a study on molecular salts of 2-chloro-4-nitrobenzoic acid. acs.org |
Co-crystallization and X-ray Diffraction of Protein-Ligand Complexes for Active Site Visualization
The elucidation of the three-dimensional structure of a protein-ligand complex is a critical step in understanding the molecular basis of a compound's activity and in facilitating structure-based drug design. For inhibitors like this compound and its analogs, co-crystallization with their target protein followed by X-ray diffraction analysis is a powerful methodology to visualize the precise binding mode and key interactions within the protein's active site.
Co-crystallization is a technique where a purified protein and a ligand are mixed together to form a homogenous complex, which is then subjected to crystallization trials. nih.govrsc.org This method is often preferred when the ligand is expected to induce a conformational change in the protein upon binding or when the ligand has a high affinity for the target. nih.gov Successful co-crystallization yields crystals of the protein-ligand complex, which can then be analyzed using X-ray diffraction.
In a notable study, a close analog of this compound, namely Methyl 2-chloro-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate , was successfully co-crystallized with the tumor-associated enzyme Carbonic Anhydrase IX (CAIX). nih.govuni.lu Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The CAIX isoform is overexpressed in many solid tumors, contributing to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis. nih.govuni.lu
The X-ray crystallographic structure of the complex between Methyl 2-chloro-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate and CAIX provided invaluable insights into the structural basis of its inhibitory activity. nih.gov The analysis revealed that the primary sulfonamide group of the inhibitor coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site, displacing a water molecule. nih.gov This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors.
Furthermore, the structure highlighted the specific interactions that contribute to the high affinity and selectivity of this class of compounds for CAIX over other CA isozymes. The benzenesulfonamide (B165840) ring of the inhibitor was observed to be constrained in a stable position within the active site due to the presence of the chlorine atom in the ortho-position relative to the sulfonamide group. nih.gov The substituents at other positions on the ring were found to make additional contacts with amino acid residues in the active site, further enhancing binding affinity. nih.gov The visualization of the active site revealed that CAIX possesses a more open active site entrance compared to other isoforms like CAI and CAII, which have bulkier residues at isostructural positions. nih.gov This structural difference allows for the accommodation of the specific substituents on the inhibitor, explaining its selectivity.
The detailed structural data obtained from such X-ray diffraction studies are crucial for the rational design of next-generation inhibitors with improved potency and selectivity. By visualizing the intricate network of interactions between the ligand and the protein at an atomic level, researchers can make informed modifications to the chemical structure of the lead compound to optimize its binding characteristics.
Q & A
Q. What are the established synthetic routes for Methyl 2-chloro-4-sulfamoylbenzoate, and how can intermediates be validated?
this compound is typically synthesized via sulfonation and esterification of benzoic acid derivatives. A key intermediate, 2-chloro-4-(chlorosulfonyl)benzoyl chloride, can be prepared by reacting the potassium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst . Validation of intermediates involves nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm functional groups (e.g., sulfonyl chloride peaks at ~1370–1350 cm⁻¹ and 1160–1150 cm⁻¹). Mass spectrometry (MS) further verifies molecular weight .
Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?
- ¹H NMR : Look for aromatic proton signals split by substituents (e.g., chlorine at position 2 causes deshielding). The methyl ester group typically appears as a singlet at ~3.8–3.9 ppm.
- ¹³C NMR : The carbonyl carbon of the ester group resonates at ~165–170 ppm, while sulfonamide carbons appear at ~40–50 ppm.
- IR : Sulfonamide N-H stretches occur at ~3300–3250 cm⁻¹, and ester C=O at ~1720–1700 cm⁻¹. Cross-validation with high-resolution MS (HRMS) ensures molecular formula accuracy .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data during structure elucidation?
Discrepancies in X-ray diffraction data (e.g., unexpected bond angles or disorder in sulfonamide groups) can arise from crystal packing effects or partial protonation. Use refinement software like SHELXL to model disorder or hydrogen bonding networks. For example, SHELXL’s constraints can fix thermal parameters for overlapping atoms, while Fourier difference maps help locate missing hydrogen atoms . If twinning is suspected, SHELXD or OLEX2 tools can deconvolute overlapping reflections .
Q. What strategies minimize impurities like 2-amino-4-chloro-5-sulfamoylbenzoic acid during synthesis?
The impurity 2-amino-4-chloro-5-sulfamoylbenzoic acid (CAS 3086-91-7) may form due to incomplete esterification or hydrolysis. To mitigate this:
- Optimize reaction temperature (avoid excess heat to prevent ester cleavage).
- Use anhydrous conditions and molecular sieves to suppress hydrolysis.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots or HPLC with a C18 column (methanol/water mobile phase) . Post-synthesis, recrystallization from ethanol/water mixtures can remove polar impurities .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack. Fukui indices identify electrophilic centers, often at the chlorine-substituted carbon (C2) or sulfonamide-adjacent positions. Solvent effects (e.g., DMF vs. THF) are modeled using the polarizable continuum model (PCM) to predict reaction rates. Compare computational results with experimental kinetic data (e.g., monitoring by ¹H NMR) to validate accuracy .
Q. What degradation pathways are observed under accelerated stability testing, and how are they analyzed?
Under thermal or photolytic stress, this compound may undergo:
- Ester hydrolysis : Detect free benzoic acid via HPLC (retention time shift) or pH titration.
- Sulfonamide cleavage : LC-MS/MS identifies fragments like 4-chlorobenzoic acid (m/z 155).
- Chlorine displacement : GC-MS detects volatile byproducts (e.g., HCl). For photodegradation, use a xenon arc lamp (ICH Q1B guidelines) and monitor UV-vis spectral changes at 254 nm .
Methodological Notes
- Contradictions in Evidence : While emphasizes thionyl chloride for sulfonyl chloride formation, alternative routes (e.g., chlorosulfonation with ClSO₃H) may reduce side reactions. Validate choices with kinetic studies .
- Advanced Tools : SHELX programs are critical for crystallography, but for complex cases, complement with Cryo-EM or neutron diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
